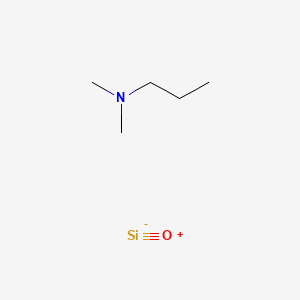
Ytterbium(III) i-propoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) i-propoxide, also known as ytterbium(III) isopropoxide, is a chemical compound with the formula C₉H₂₁O₃Yb. It is a coordination complex of ytterbium with isopropoxide ligands. This compound is often used as a catalyst in various chemical reactions due to its unique properties. It appears as an off-white powder and is sensitive to moisture .
Preparation Methods
Ytterbium(III) i-propoxide can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium metal with isopropanol in the presence of a catalytic amount of iodine. The reaction typically proceeds as follows: [ \text{Yb} + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Yb(OCH(CH}_3\text{)_2)_3} + 3 \text{H}_2 ] This reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Ytterbium(III) i-propoxide is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form ytterbium(III) oxide.
Reduction: It can be reduced to form ytterbium(II) compounds.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Polymerization: It acts as a catalyst in ring-opening polymerization reactions
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ytterbium(III) i-propoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ytterbium(III) i-propoxide exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various substrates, facilitating their transformation into desired products. In polymerization reactions, it activates monomers, allowing them to react and form polymers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ytterbium(III) i-propoxide can be compared with other similar compounds such as:
Ytterbium(III) chloride: Used as a Lewis acid in organic synthesis.
Ytterbium(III) nitrate: Employed in various catalytic processes.
Ytterbium(III) oxide: Utilized in the production of advanced ceramics and materials.
What sets this compound apart is its high reactivity and versatility as a catalyst in a wide range of chemical reactions.
Properties
Molecular Formula |
C9H24O3Yb |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
propan-1-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
InChI Key |
ANWPCIPARULLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.CCCO.CCCO.[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




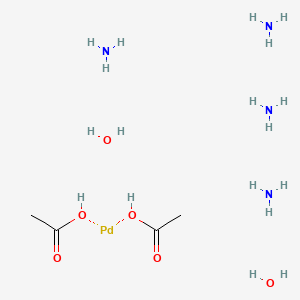
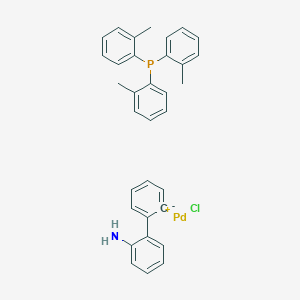

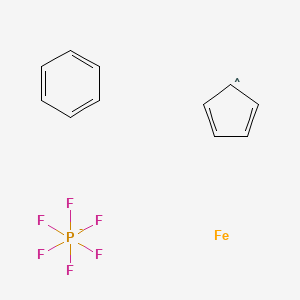

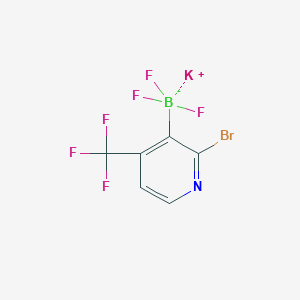
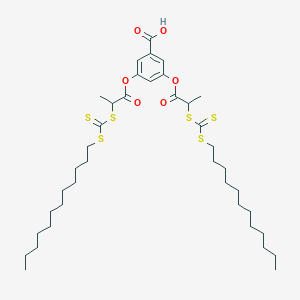
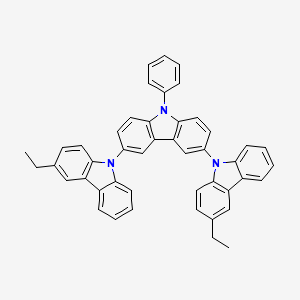
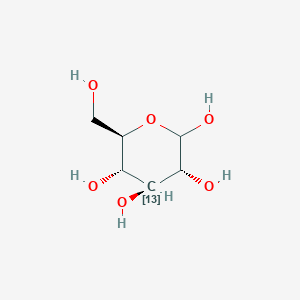
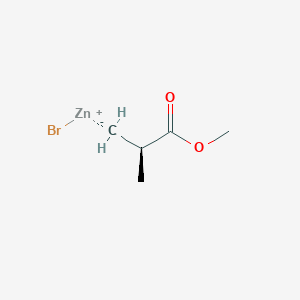
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
